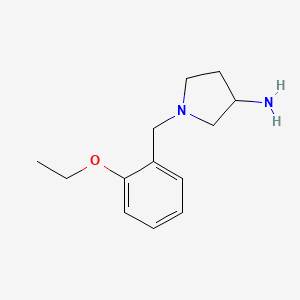

1-(2-Ethoxybenzyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFIYULXVYIYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidin-3-amine derivatives : Often synthesized or purchased as Boc-protected intermediates to prevent side reactions during alkylation.

- 2-Ethoxybenzyl halides or equivalents : Used as alkylating agents to introduce the 2-ethoxybenzyl group onto the nitrogen of the pyrrolidine ring.

Alkylation of Pyrrolidin-3-amine

The core step involves nucleophilic substitution where the nitrogen of the pyrrolidin-3-amine attacks the electrophilic carbon of a 2-ethoxybenzyl halide (e.g., bromide or chloride), leading to N-alkylation.

- Reaction conditions : Typically carried out in polar aprotic solvents such as DMF or acetonitrile.

- Base : A mild base like potassium carbonate or triethylamine is used to deprotonate the amine and facilitate nucleophilic attack.

- Temperature : Moderate heating (50–100 °C) for several hours to overnight ensures completion.

Protection and Deprotection Steps

- Protecting groups such as Boc (tert-butyloxycarbonyl) are used on the amine during alkylation to avoid multiple substitutions.

- After alkylation, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidin-3-amine (Boc-protected), 2-ethoxybenzyl bromide, K2CO3, DMF, 80 °C, 12 h | N-alkylation of Boc-protected pyrrolidin-3-amine with 2-ethoxybenzyl bromide | 75–85 |

| 2 | Trifluoroacetic acid (TFA), DCM, room temperature, 2 h | Boc deprotection to yield this compound | 90–95 |

Note: The yields are typical ranges reported in similar pyrrolidine derivative syntheses and may vary depending on purification methods.

Alternative Synthetic Routes and Variations

Reductive amination : An alternative method involves reacting 3-aminopyrrolidine with 2-ethoxybenzaldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride. This method can provide the target compound directly without protection steps.

Amidation and subsequent reduction : Starting from 3-pyrrolidinone derivatives, amidation with 2-ethoxybenzylamine followed by reduction of the carbonyl group to the amine can be employed.

Research Findings and Optimization

- The use of Boc protection improves selectivity and yield by preventing over-alkylation and side reactions.

- Mild bases and moderate temperatures favor clean reactions with minimal byproducts.

- Column chromatography purification is essential to isolate the pure compound.

- The choice of solvent impacts reaction rate and yield; DMF and acetonitrile are preferred.

- Reductive amination offers a one-pot alternative but requires careful control of reaction conditions to avoid over-reduction or side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation of Boc-protected pyrrolidin-3-amine | 2-Ethoxybenzyl bromide, K2CO3, DMF | Nucleophilic substitution | High selectivity, good yields, scalable | Requires protection/deprotection steps |

| Reductive amination | 3-Aminopyrrolidine, 2-ethoxybenzaldehyde, NaBH(OAc)3 | Reductive amination | One-pot synthesis, fewer steps | Requires careful condition control, possible side reactions |

| Amidation + reduction | 3-Pyrrolidinone derivatives, 2-ethoxybenzylamine, reducing agent | Amidation followed by reduction | Alternative route if starting materials differ | Multi-step, lower overall yield |

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxybenzyl)pyrrolidin-3-amine has a wide range of scientific research applications in chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities.

Biology: In biological research, this compound is used as a probe to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated as a lead compound for the development of new drugs targeting specific diseases such as cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)pyrrolidin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist of specific receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Molecular docking studies and biochemical assays can provide insights into the binding interactions and functional effects of the compound on its targets.

Comparison with Similar Compounds

1-(2-Ethoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyrrolidin-2-one derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with diverse biological activities.

Pyrrolidinone: A lactam derivative of pyrrolidine with applications in medicinal chemistry and drug discovery.

Pyrrolidin-2-one: A versatile scaffold used in the synthesis of bioactive molecules with potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

1-(2-Ethoxybenzyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, mechanism of action, biological activity, and comparisons with similar compounds, supported by relevant data and research findings.

Overview of the Compound

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1250731-36-2

- Molecular Formula: C13H17N

- Molecular Weight: 201.29 g/mol

The compound features a pyrrolidine ring substituted with a 2-ethoxybenzyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxybenzylamine with pyrrolidine derivatives. A common synthetic route utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran at room temperature. This method enables the formation of the desired amine through an amide bond formation process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an agonist or antagonist for specific receptors, enzymes, or ion channels, thereby modulating cellular signaling pathways. Molecular docking studies suggest that it can effectively bind to target proteins, influencing their function .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Neuropharmacological Effects: The compound may influence neurotransmitter systems, making it a candidate for further investigation in neurological disorders.

Case Studies and Research Findings

A study evaluating the compound's efficacy in enzyme inhibition assays reported significant inhibition of certain enzymes related to metabolic pathways. The results indicated that the compound could be a valuable lead for drug development targeting metabolic diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other pyrrolidine derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine | Simple nitrogen heterocycle | Diverse biological activities |

| Pyrrolidinone | Lactam derivative | Applications in drug discovery |

| This compound | Substituted pyrrolidine | Potential antimicrobial and neuropharmacological effects |

This table illustrates how the specific substitution pattern in this compound imparts distinct chemical and biological properties compared to its analogs.

Q & A

Q. How are analytical methods validated for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.